硼氢化钠

描述

Sodium borohydride, also known as sodium tetrahydridoborate and sodium tetrahydroborate, is an inorganic compound with the formula NaBH4 . It is a white crystalline solid, usually encountered as an aqueous basic solution . Sodium borohydride is a reducing agent that finds application in papermaking and dye industries . It is also used as a reagent in organic synthesis .

Synthesis Analysis

Sodium borohydride can be synthesized by various methods. One of the main methods is the Brown-Schlesinger method by reaction of trimethyl borate with sodium hydride in the temperature range 250-270°C . Alternatively, this compound can also be prepared by the Bayer method. It is prepared from borates by reacting borax, sodium metal, hydrogen, and silicon dioxide at a temperature of 700 °C .Molecular Structure Analysis

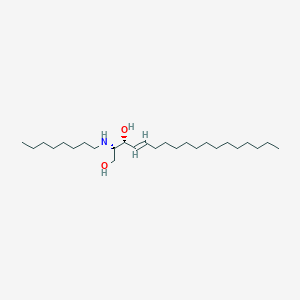

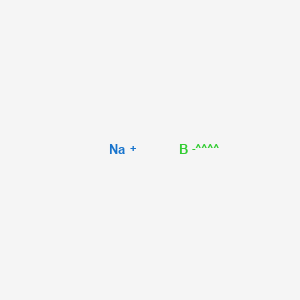

The structure of NaBH4 molecules consists of the Na+ cation and the BH4- anion . The BH4- ion has a tetrahedral structure . NaBH4 has three stable polymorphs, namely the α, β, and γ polymorphs .Chemical Reactions Analysis

Sodium borohydride is a selective reducing agent. It primarily reduces carbonyl groups (C=O), such as those found in aldehydes and ketones, converting them to primary and secondary alcohols, respectively . It is capable of reducing a wide range of functional groups including aldehydes, ketones, esters, carboxylic acids, amides, nitriles, and epoxides .Physical And Chemical Properties Analysis

Sodium borohydride (sodium tetrahydroborate) is an inorganic compound with the chemical formula NaBH4 and a molecular weight of 37.83 g/mol . It appears as white crystals . It is soluble in water – 56g (in 100g at 25°C), liquid ammonia – 99g (in 100g at -22.5°C), ethanol – 4 g (in 100g at 20°C) . Its density is 1.074 g/cm3 . The melting point of sodium borohydride is relatively high, around 505°C and boiling point 89-90 °C (at 3.5 Torr) .科学研究应用

1. 纳米颗粒合成

硼氢化钠在纳米颗粒合成中被广泛应用,特别是在还原贵金属如银的过程中。这个过程中,硼氢化钠作为还原剂对稳定银纳米颗粒至关重要。由于其小尺寸和高比表面积,这种纳米颗粒在生物医学、光学和电子领域有着多样的应用(Banne, Patil, Kulkarni, & Patil, 2017)。

2. 氢气储存

硼氢化钠被研究作为氢气储存材料,特别是在汽车应用中。然而,低有效重量比氢气储存容量和副产物回收效率等挑战导致美国能源部不建议将其用于车载氢气储存(Demirci, Akdim, & Miele, 2009)。

3. 电合成

在电合成领域,硼氢化钠作为还原剂发挥着关键作用。它被用于各种工业过程,如有机合成、废水处理和造纸漂白。开发成本效益高的硼氢化钠电合成过程是一个正在进行研究的领域(Santos & Sequeira, 2010)。

4. 氢气生成的水解

硼氢化钠水解是一种用于燃料电池生成氢气的方法。通过使用钌(0)纳米团簇等催化剂,可以提高氢气生成的效率。反应产物的不易燃性和环境友好性使得这个过程具有吸引力(Özkar & Zahmakiran, 2005)。

5. 有机合成

硼氢化钠是有机合成中的关键试剂。它与其他催化剂结合用于选择性还原过程,例如α,β-不饱和羰基化合物的还原,在各种化学合成中至关重要(Russo, Amezcua, Huynh, Rousslang, & Cordes, 2011)。

安全和危害

未来方向

The sodium borohydride market is expected to witness a CAGR of 5.5% during the forecast period of 2023 to 2031, driven by various factors such as its extensive use in diverse industries, including pharmaceuticals, textiles, and pulp & paper . Sodium borohydride has been extensively investigated as a potential hydrogen storage material . The development of catalyst materials for on-demand NaBH4 hydrolysis, and the design of practical reaction systems for hydrogen storage based on NaBH4 are key research areas .

属性

IUPAC Name |

sodium;boron(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B.Na/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGROJYWQXFQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

33.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 6328188 | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)